Product packaging for 1-[(Benzyloxy)methyl]cyclopropan-1-ol(Cat. No.:CAS No. 920520-61-2)

1-[(Benzyloxy)methyl]cyclopropan-1-ol

Cat. No.: B12279397
CAS No.: 920520-61-2
M. Wt: 178.23 g/mol
InChI Key: KJNFCWQOZUJVTA-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)methyl]cyclopropan-1-ol is a valuable cyclopropane-containing building block in organic synthesis and medicinal chemistry research. The compound features a hydroxyl group and a benzyl-protected ether moiety on a single carbon of the strained cyclopropane ring, making it a versatile synthon for constructing more complex molecular architectures . Researchers utilize this scaffold in areas such as drug discovery and materials science, where the cyclopropane ring can influence a molecule's conformational and metabolic properties . Similar cyclopropane derivatives often require specific handling, such as cold-chain transportation and storage in an inert atmosphere at freezer temperatures (e.g., -20°C) to maintain stability and purity . As with all reagents of this nature, proper personal protective equipment should be worn, and it should be handled only by qualified personnel in a well-equipped laboratory. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B12279397 1-[(Benzyloxy)methyl]cyclopropan-1-ol CAS No. 920520-61-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920520-61-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(phenylmethoxymethyl)cyclopropan-1-ol

InChI

InChI=1S/C11H14O2/c12-11(6-7-11)9-13-8-10-4-2-1-3-5-10/h1-5,12H,6-9H2

InChI Key

KJNFCWQOZUJVTA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COCC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 1 Benzyloxy Methyl Cyclopropan 1 Ol and Cognate Cyclopropanols

Established Approaches to Cyclopropanol (B106826) Synthesis

Several robust methods have been developed for the synthesis of cyclopropanols, each with its own advantages and substrate scope. These include transition metal-mediated reactions, biocatalytic strategies, and the use of specialized intermediates.

Biocatalytic Strategies for Asymmetric Cyclopropanol Formation

The development of biocatalytic methods for the synthesis of enantioenriched cyclopropanes has gained significant attention. nih.gov These strategies often employ enzymes to catalyze asymmetric cyclopropanation reactions, offering high levels of stereocontrol. nih.govnih.gov While traditionally reliant on repurposed heme enzymes, newer approaches are expanding the enzymatic toolkit for these transformations. nih.gov

Chiral cyclopropanols are valuable building blocks in medicinal chemistry, but their stereoselective synthesis remains a challenge. nih.gov A chemoenzymatic approach has been reported for the synthesis of the cyclopropanol core of the antiviral drug grazoprevir. nih.gov This method involved a Baeyer–Villiger oxidation of a cyclopropyl (B3062369) ketone, followed by hydrolysis to yield the desired chiral cyclopropanol. nih.gov

More recently, a dehaloperoxidase from Amphitrite ornata has been engineered to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate (EDA), producing cyclopropanol derivatives with high diastereomeric and enantiomeric ratios. nih.gov Another innovative approach involves the use of a promiscuous tautomerase, which was engineered to function as a cofactor-independent cyclopropanation enzyme. nih.govnih.gov This engineered enzyme facilitates the enantioselective synthesis of various cyclopropanes from α,β-unsaturated aldehydes and diethyl 2-chloromalonate with excellent stereocontrol. nih.govnih.gov

Cyclopropanation Utilizing Metal Carbenoid Intermediates

Metal-catalyzed cyclopropanations represent a major class of reactions for the formation of cyclopropane (B1198618) rings. wikipedia.org These reactions typically involve the reaction of an alkene with a metal carbenoid species, which is often generated from a diazo compound in the presence of a transition metal catalyst. wikipedia.orgresearchgate.net Rhodium and copper complexes are commonly used for this purpose. wikipedia.org

The mechanism is generally understood to involve the attack of the diazo compound on the metal catalyst to form a metal carbene intermediate after the expulsion of nitrogen gas. wikipedia.org This carbene then undergoes a concerted addition to the double bond of the alkene, resulting in the formation of the cyclopropane ring. wikipedia.org The reaction is stereospecific, meaning the configuration of the alkene is retained in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com

An alternative to diazo compounds is the use of dihaloalkanes. For example, the Simmons-Smith reaction utilizes diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid intermediate. wikipedia.orgmasterorganicchemistry.com More recently, cobalt-based systems have been developed for the generation of reactive transition metal carbenoids from dihaloalkanes, enabling highly enantioselective cyclopropanations. nih.gov These methods expand the scope of carbenoid precursors beyond the traditional zinc carbenoids. nih.gov

Table 2: Comparison of Metal Carbenoid Generation Methods

Method Carbenoid Precursor Metal Catalyst/Reagent Key Features
Diazo Compound Decomposition Diazoalkanes (e.g., ethyl diazoacetate) Rhodium, Copper complexes wikipedia.orgnih.gov Broad alkene scope, stereospecific. wikipedia.orgmasterorganicchemistry.com
Simmons-Smith Reaction Diiodomethane (CH₂I₂) Zinc-Copper couple wikipedia.orgmasterorganicchemistry.com Forms a zinc carbenoid intermediate. wikipedia.org
Dihaloalkane Activation Dihaloalkanes (e.g., Me₂CCl₂) Cobalt complexes nih.gov Expands scope beyond zinc carbenoids. nih.gov

Methods Involving Cyclopropanone (B1606653) Hemiacetals

Cyclopropanone hemiacetals are valuable precursors for the synthesis of 1-substituted cyclopropanols. orgsyn.org These hemiacetals can be prepared from the reaction of ketene (B1206846) with diazomethane (B1218177) in the presence of an alcohol, though this method can be hazardous. orgsyn.org A safer and more practical method involves the adaptation of a procedure starting from ethyl 3-chloropropanoate. orgsyn.org

Cyclopropanone hemiacetals readily undergo nucleophilic addition with a variety of reagents, including Grignard reagents, to produce 1-substituted cyclopropanols in high yields. orgsyn.org For example, treatment of cyclopropanone ethyl hemiacetal with an equimolar amount of methylmagnesium iodide leads to the formation of iodomagnesium 1-ethoxycyclopropylate, which can then react with other nucleophiles. orgsyn.org

More recently, cyclopropanone hemiaminals, formed in situ from the addition of pyrazole (B372694) to 1-sulfonylcyclopropanols, have been used in silver-catalyzed ring-opening fluorination reactions to generate β-fluoroamides. nih.gov While these hemiaminals are known to be unstable, this method demonstrates their potential as versatile intermediates for further synthetic diversification. nih.gov

Ring-Forming Reactions via Michael Initiated Ring Closure (MIRC)

The Michael Initiated Ring Closure (MIRC) reaction is a powerful and versatile strategy for the formation of cyclopropane rings. rsc.orgrsc.org This method fundamentally involves a tandem sequence of a Michael-type addition of a nucleophile to an activated alkene (Michael acceptor), followed by an intramolecular nucleophilic substitution (cyclization) that closes the three-membered ring. nih.gov

The general mechanism proceeds in two key steps:

Michael Addition: A stabilized carbanion (Michael donor) adds to an electron-deficient alkene, which is typically an α,β-unsaturated carbonyl compound, nitrile, or nitro compound. This conjugate addition creates an enolate or a related stabilized anion.

Intramolecular Cyclization: The newly formed anionic center then acts as an internal nucleophile, attacking an electrophilic carbon atom within the same molecule that bears a suitable leaving group (e.g., a halide). This step is an intramolecular S_N2 reaction that results in the formation of the cyclopropane ring.

A key advantage of the MIRC approach is the ability to generate highly functionalized and stereochemically complex cyclopropanes by carefully selecting the Michael donor, Michael acceptor, and reaction conditions. rsc.org The stereoselectivity of the reaction can often be controlled through the use of chiral substrates, chiral auxiliaries, or organocatalysts, leading to enantioenriched cyclopropane products. rsc.org For instance, organocatalysts like quinine (B1679958) or cinchonine (B1669041) derivatives can facilitate enantioselective MIRC reactions by interacting with the reactants through hydrogen bonding or Lewis acid/base interactions, guiding the stereochemical outcome. rsc.org

While direct application of MIRC to synthesize 1-[(benzyloxy)methyl]cyclopropan-1-ol is not prominently documented, the strategy is broadly applicable. A hypothetical pathway could involve the reaction of a Michael acceptor containing a benzyloxymethyl group with a suitable nucleophile, followed by cyclization. The versatility of the nitro group in nitro-substituted cyclopropanes, which can be converted into other functionalities, highlights the potential of MIRC products as precursors for further chemical transformations. researchgate.net

Targeted Synthesis of this compound and Structurally Related Benzyloxymethyl Cyclopropanes

The synthesis of this compound and its analogues often requires more direct and specialized methods that can accommodate the benzyloxymethyl functionality. These approaches include organometallic-mediated cyclopropanations and the derivatization of pre-formed cyclopropane structures.

Direct Synthesis via Optimized Kulinkovich Reactions

The Kulinkovich reaction provides a direct route to 1-substituted cyclopropanols from carboxylic esters. organic-chemistry.org This reaction typically employs a Grignard reagent (with β-hydrogens, such as ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide, most commonly titanium(IV) isopropoxide (Ti(Oi-Pr)₄). organic-chemistry.orgwikipedia.org

The generally accepted mechanism involves the in-situ formation of a titanacyclopropane intermediate from the reaction of the titanium alkoxide with two equivalents of the Grignard reagent. organic-chemistry.orgwikipedia.org This highly reactive intermediate then interacts with the ester substrate. The carbonyl group of the ester inserts into a titanium-carbon bond of the titanacyclopropane, leading to an oxatitanacyclopentane. This intermediate subsequently rearranges to form the cyclopropanol product after hydrolysis. wikipedia.org

For the synthesis of this compound, the Kulinkovich reaction would be applied to methyl 2-(benzyloxy)acetate. The reaction conditions would be optimized to ensure compatibility with the ether linkage in the substrate.

Table 1: Representative Kulinkovich Reaction for this compound Synthesis

Reactant (Ester) Reagents Product Key Features
Methyl 2-(benzyloxy)acetate1. EtMgBr, Ti(Oi-Pr)₄ 2. H₂OThis compoundDirect conversion of an ester to the target cyclopropanol. organic-chemistry.org

The reaction tolerates various functional groups, including ethers, making it suitable for substrates like benzyloxymethyl derivatives. wikipedia.org Modifications of the Kulinkovich reaction, such as the Kulinkovich-de Meijere reaction for synthesizing cyclopropylamines from amides, demonstrate the broad applicability of titanium-mediated cyclopropanations. organic-chemistry.org

Alternative Cyclopropanation Procedures for Benzyloxymethyl Derivatives

Beyond the Kulinkovich reaction, other cyclopropanation methods can be adapted for the synthesis of benzyloxymethyl-substituted cyclopropanes. These methods often involve the reaction of an alkene precursor with a carbene or carbenoid source. wikipedia.orgmasterorganicchemistry.com

One of the most well-known methods is the Simmons-Smith reaction , which uses a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple. wikipedia.orgmasterorganicchemistry.com To synthesize a precursor for this compound, this reaction could be performed on an allyl benzyl (B1604629) ether. The resulting (benzyloxymethyl)cyclopropane could then be further functionalized.

Table 2: Simmons-Smith Cyclopropanation Approach

Alkene Precursor Reagents Intermediate Product Notes
Allyl benzyl etherCH₂I₂, Zn-Cu(Benzyloxymethyl)cyclopropaneCreates the core cyclopropane structure. wikipedia.org

Another approach involves the use of diazo compounds , such as diazomethane, often in the presence of a transition metal catalyst (e.g., rhodium or copper complexes) to generate a carbene that adds to an alkene. wikipedia.org The reaction of allyl benzyl ether with a suitable carbene source would yield the same (benzyloxymethyl)cyclopropane intermediate.

Intramolecular cyclization is another classic strategy. For example, a 1,3-dihalide can undergo a Wurtz-type coupling to form a cyclopropane ring. wikipedia.org A suitably substituted precursor containing a benzyloxymethyl group and two leaving groups at the 1- and 3-positions relative to each other could be cyclized using a reducing metal.

Precursor Derivatization and Functional Group Interconversions to Access this compound

An alternative synthetic route involves creating a cyclopropane ring with different functionalities and then chemically modifying it to install the desired benzyloxymethyl and hydroxyl groups. This approach offers flexibility and allows for the use of well-established cyclopropanation reactions on simpler substrates.

A plausible strategy could begin with the synthesis of 1-(bromomethyl)cyclopropan-1-ol. This could be achieved through the cyclopropanation of an appropriate alkene followed by functional group manipulation. The 1-(bromomethyl)cyclopropan-1-ol could then be reacted with sodium benzoxide (NaOBn) in a Williamson ether synthesis to displace the bromide and form the target compound, this compound.

Another pathway could involve starting with a commercially available cyclopropane derivative, such as cyclopropanemethanol. The hydroxyl group could be protected, followed by introduction of a hydroxyl group at the C1 position, and finally, etherification of the primary alcohol with a benzyl group. For example, the synthesis of related structures like 1-benzyloxy-4-(2-cyclopropylmethoxyethyl)benzene has been demonstrated through the reaction of 2-(4-benzyloxyphenyl)ethanol (B24225) with (bromomethyl)cyclopropane, showcasing the formation of a cyclopropylmethyl ether linkage from an alcohol precursor. ntnu.no This highlights the feasibility of constructing the benzyloxymethyl group via nucleophilic substitution on a suitable precursor.

This multi-step approach allows for the strategic introduction of functional groups and can be advantageous if the direct cyclopropanation of the fully elaborated substrate proves to be low-yielding or otherwise problematic.

Chemical Reactivity and Transformation Mechanisms of 1 Benzyloxy Methyl Cyclopropan 1 Ol and Cyclopropanol Analogs

Ring-Opening Reactions of Cyclopropanols

Mechanistic Basis of Ring Cleavage and Strain Release

The reactivity of cyclopropanols is fundamentally driven by the substantial ring strain inherent in the three-membered cyclopropane (B1198618) ring. beilstein-journals.orgnih.gov This strain arises from the deviation of the C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5° to approximately 60°. The release of this stored energy provides a potent thermodynamic driving force for reactions that involve the cleavage of one of the ring's carbon-carbon bonds. researchgate.netresearchgate.net

The ring-opening of cyclopropanols typically initiates with the transformation of the hydroxyl group. This can occur through protonation, coordination to a Lewis acid, or single-electron oxidation to form a cyclopropoxy radical. beilstein-journals.orgacs.org Following this initial activation, the strained C-C bond cleaves. This cleavage is regioselective and often occurs at the bond between the two most substituted carbon atoms. The subsequent formation of a more stable intermediate, such as a β-keto radical or a carbocation, dictates the final product of the transformation. beilstein-journals.orgnih.gov The ability to control the regioselectivity of this cleavage is a key aspect of the synthetic utility of cyclopropanols. oup.com

Oxidative Ring-Opening Pathways

Oxidative methods provide a versatile toolkit for the ring-opening of cyclopropanols, typically proceeding through radical intermediates. These pathways are characterized by their mild conditions and high efficiency in forming new carbon-carbon and carbon-heteroatom bonds.

Copper(II) salts are effective catalysts for the oxidative ring-opening of cyclopropanol (B106826) derivatives. nih.govgrafiati.com These reactions are believed to proceed via radical pathways, and the regioselectivity of the C-C bond cleavage can be influenced by the counter-anion of the copper(II) salt and the structure of the cyclopropanol substrate. nih.gov For instance, copper(II) chloride has demonstrated high activity in the oxidative cleavage of the C=C bond in enol ethers to yield ketones, using molecular oxygen as the oxidant. capes.gov.br

Beyond copper, other metal catalysts are widely employed. Iron(III) chloride (FeCl₃), for example, promotes the regioselective ring-opening of cyclopropyl (B3062369) silyl (B83357) ethers. oup.comoup.com Similarly, manganese(III) and silver(I) or silver(II) salts are used to generate β-keto radicals from cyclopropanols for subsequent annulation or functionalization reactions. beilstein-journals.orgnih.govnih.gov A general mechanism involves the single-electron oxidation of the cyclopropanol by the metal catalyst to generate a cyclopropoxy radical, which rapidly undergoes ring-opening. beilstein-journals.org

Table 1: Examples of Metal-Catalyzed Oxidative Ring-Opening of Cyclopropanols

Cyclopropanol Derivative Metal Catalyst Reactant Product Type Ref.
General Cyclopropanols Mn(III) acetate (B1210297) Vinyl Azides Azaheterocycles beilstein-journals.org
General Cyclopropanols Ag(I) salt Quinones Alkylated Quinones beilstein-journals.orgnih.gov
Bicyclic Cyclopropanols Copper(II) salts - Ring-opened ketones nih.gov
Cyclopropyl Silyl Ethers FeCl₃ / Pyridine - Ring-expanded enones oup.com

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are powerful oxidants used to mediate a variety of transformations, including the ring-opening of cyclopropanols. rsc.org These reagents are known for their high reactivity and ability to facilitate oxidative rearrangements and functionalizations under mild conditions. rsc.orgresearchgate.net In the context of cyclopropanols, PIDA can be used to promote oxidative fragmentation. acs.org For example, the reaction of cyclopropyl silyl ethers with PIDA has been shown to result in complex mixtures, though in other systems, it is an effective oxidant. oup.com

Another class of hypervalent iodine reagents, ethynylbenziodoxolones (EBX), has been used in the sodium persulfate-promoted ring-opening and alkynylation of cyclopropanols to synthesize alkynylated ketones. nih.gov This reaction proceeds through C-C bond cleavage, radical rearrangement, and subsequent C-C bond formation. nih.gov

The generation of a β-keto radical via the ring-opening of a cyclopropoxy radical is a cornerstone of cyclopropanol chemistry. beilstein-journals.orgacs.org This process can be initiated by various means, including single-electron transfer (SET) oxidation with metal catalysts or photocatalysts. beilstein-journals.orgnih.govresearchgate.net

The general mechanism involves the homolytic cleavage of the O-H bond, often facilitated by a metal oxidant, to form an oxygen-centered radical (cyclopropoxy radical). beilstein-journals.orgnih.gov This intermediate undergoes rapid β-scission of a C-C bond to relieve ring strain, yielding a more stable β-keto alkyl radical. beilstein-journals.orgnih.gov This alkyl radical is a versatile intermediate that can be trapped by a range of radical acceptors or undergo further cyclization or functionalization. beilstein-journals.orgnih.govnih.gov

Manganese(III) salts, such as Mn(acac)₃, are commonly used to generate β-keto radicals from cyclopropanols for use in tandem radical cyclizations to synthesize complex heterocyclic scaffolds like phenanthridines and oxindoles. nih.govnih.gov Similarly, silver-catalyzed reactions can generate these radicals for functionalization with heteroarenes or for fluorination reactions. beilstein-journals.orgnih.gov Photocatalytic methods using visible light also provide a powerful means to generate β-ketoalkyl radicals from cyclopropanols for various coupling reactions. researchgate.net

Table 2: Radical-Mediated Ring-Opening Reactions

Initiation Method Catalyst/Reagent Intermediate Subsequent Reaction Product Type Ref.
Metal-mediated oxidation Mn(acac)₃ β-Keto alkyl radical Addition to isonitriles Phenanthridines nih.gov
Metal-mediated oxidation Ag(I) / S₂O₈²⁻ Cyclopropoxy radical -> β-Keto radical Reaction with heteroarenes Alkyl-substituted heteroarenes beilstein-journals.orgnih.gov
Metal-mediated oxidation AgF₂ Cyclopropoxy radical -> β-Keto radical Fluorination β-Fluorinated ketones beilstein-journals.org

Acid-Catalyzed Ring-Opening and Fragmentation Reactions

Acid catalysis offers another major pathway for the ring-opening of cyclopropanols and their derivatives. acs.org These reactions typically proceed through carbocationic intermediates. The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule. This can lead to the formation of a carbocation, which triggers the cleavage of the strained cyclopropane ring. stackexchange.com

The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocation. In the case of donor-acceptor cyclopropanes, which possess both electron-donating and electron-withdrawing groups, Brønsted acids can catalyze nucleophilic ring-opening even at room temperature. researchgate.net Solvents like hexafluoroisopropanol (HFIP) have been shown to be particularly effective in promoting these transformations, expanding the scope to include a wide range of cyclopropane substrates and nucleophiles such as arenes, indoles, and alcohols. nih.govresearchgate.net

The mechanism can vary, with possibilities including Sₙ1-like pathways involving a discrete carbocation intermediate or Sₙ2-like pathways where nucleophilic attack is concerted with ring-opening. researchgate.netnih.gov The specific pathway and the resulting product stereochemistry depend on the substrate, the acid catalyst, and the reaction conditions. nih.gov For instance, triflic acid in HFIP has been used as a superior Brønsted acid system for the arylative ring-opening of monosubstituted cyclopropanes. nih.gov

Nucleophilic Ring-Opening Pathways and Homoenolate Formation

The ring-opening of cyclopropanols to form homoenolate intermediates is a powerful strategy in organic synthesis, enabling the umpolung, or reversal of polarity, of the β-carbon atom relative to the carbonyl group. oup.comelsevierpure.com Unprotected cyclopropanols have emerged as attractive precursors for catalytically generated homoenolates, which can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. oup.comresearchgate.net

The general mechanism involves the initial reaction of the cyclopropanol with a metal catalyst to form a metal cyclopropoxide. This intermediate then undergoes a strain-releasing ring-opening through β-carbon elimination to generate a metal homoenolate (a β-metallocarbonyl species). nih.gov This transformation is facilitated by various transition metals, including cobalt, palladium, copper, and zinc. elsevierpure.comnih.gov

For instance, cobalt-diphosphine catalysts can promote the ring-opening of cyclopropanols to form a cobalt homoenolate as a key intermediate in subsequent coupling reactions. nih.gov Similarly, zinc-catalyzed reactions proceed through the formation of a zinc cyclopropoxide, which opens to a zinc homoenolate. researchgate.net In some cases, this homoenolate can be further deprotonated to form a bis-nucleophilic "enolized homoenolate," which can act as a γ-oxyallyl nucleophile. researchgate.netacs.org The choice of metal catalyst is crucial and dictates the subsequent reactivity of the homoenolate intermediate. elsevierpure.com

Table 1: Metal Catalysts in Homoenolate Formation from Cyclopropanols This table is interactive. Click on the headers to sort.

Metal Catalyst System Intermediate Subsequent Reaction Type Reference(s)
Cobalt/Diphosphine Cobalt Homoenolate Coupling with Alkynes nih.gov
Palladium Palladium Homoenolate Arylation nih.gov
Copper Copper Homoenolate Amination nih.gov
Et₂Zn/Amino Alcohol Zinc Homoenolate Conjugate Addition researchgate.net
Zinc Aminoalkoxide Enolized Homoenolate β-Allylation acs.org

Rearrangement Reactions Involving Cyclopropanol Moieties

The high ring strain and the presence of the hydroxyl group make cyclopropanols susceptible to a variety of skeletal rearrangements, often leading to the formation of larger ring systems or acyclic structures.

The treatment of a cyclopropyl carbinol, such as 1-[(benzyloxy)methyl]cyclopropan-1-ol, with a strong acid like hydrobromic acid (HBr) can induce a cyclopropyl-allyl rearrangement. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a highly unstable cyclopropylmethyl cation. This cation undergoes a rapid, concerted electrocyclic ring-opening to form a more stable, resonance-delocalized allyl cation. youtube.com This process is driven by the release of the significant strain energy of the three-membered ring. youtube.com The resulting allyl cation possesses two electrophilic centers. Nucleophilic attack by the bromide ion can then occur at either the primary or tertiary carbon. Under conditions that favor an SN1' mechanism, a mixture of allylic bromide products can be formed. sciencemadness.orgyoutube.com

Cyclopropanol derivatives can undergo a formal Pinacol-type rearrangement, which serves as a ring-expansion reaction to produce cyclobutanones. This acid-catalyzed process begins with the protonation of the cyclopropanol's hydroxyl group, followed by the elimination of a water molecule to generate a carbocation adjacent to the three-membered ring. A subsequent 1,2-alkyl shift, involving the migration of one of the C-C bonds of the cyclopropane ring to the cationic center, leads to the expansion of the three-membered ring into a four-membered ring. This results in the formation of a resonance-stabilized oxocarbenium ion, which upon deprotonation yields the corresponding cyclobutanone (B123998). This ring-expansion is a common feature in the chemistry of 1,2-diols where one of the alcohols is part of a strained ring.

A notable transformation of substituted cyclopropanols is the palladium-catalyzed ring-opening followed by an isomerization process known as "chain walking" or a "metal-walk". nih.govresearchgate.net This methodology allows for remote functionalization by using the cyclopropanol as an initiation site. nih.govresearchgate.net The reaction sequence is initiated by the palladium-catalyzed ring-opening of the cyclopropanol, which is then followed by the migration of the palladium catalyst along the carbon chain. nih.govresearchgate.net This process is highly diastereospecific, preserving the stereochemistry of substituents on the carbon chain due to the strong binding of the palladium catalyst and the non-dissociative nature of the chain walking mechanism. nih.gov This cascade reaction provides an efficient route to complex acyclic structures, such as 1,4- and 1,5-dicarbonyl compounds, from densely substituted cyclopropanols. nih.govresearchgate.net

The reactivity of the cyclopropanol moiety can be harnessed to induce other types of skeletal rearrangements, often dependent on the specific substrate and catalyst employed. For example, ruthenium(II) catalysts can promote the ring expansion of allenyl- and alkynylcyclopropanols to yield cyclopentenones. acs.org The mechanism involves a β-carbon elimination, which is a common feature in the absence of certain chelating groups. acs.org

Furthermore, reaction conditions can be tuned to achieve divergent outcomes. In a process known as skeletal editing, catalysts can direct the reorganization of molecular frameworks. bioengineer.org For cyclopropanols, this can involve reactions like iodine-promoted ring-opening selenation, which installs two different functional groups (a hydroxyl and a selenyl group) to yield β-hydroxy selenylated ketones, demonstrating a pathway other than simple rearrangement. nih.gov

Other Functional Group Transformations

Beyond reactions that involve the cyclopropane ring itself, the functional groups of this compound can undergo selective transformations.

Transformations of the Hydroxyl Group: The tertiary alcohol of the cyclopropanol can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution or elimination reactions that might otherwise be difficult. It can also be oxidized, although this often leads to ring-opening. The formation of a metal alkoxide, as seen in the initial step of homoenolate formation, is itself a key functional group transformation. nih.gov

Transformations of the Benzyloxy Group: The benzyloxy group is a common protecting group for alcohols. It can be removed under standard hydrogenolysis conditions, typically using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This reductive cleavage yields the corresponding primary alcohol and toluene (B28343) as a byproduct. This deprotection strategy is orthogonal to many other reaction conditions, allowing for selective unmasking of the primary alcohol functionality when desired.

Controlled Oxidation to Carbonyl Compounds

The controlled oxidation of this compound to its corresponding carbonyl compound, (benzyloxymethyl)cyclopropyl ketone, represents a key transformation in synthetic chemistry. This process requires mild and selective oxidizing agents to prevent the undesired ring-opening of the strained cyclopropane ring or cleavage of the benzyl (B1604629) ether protecting group. Several modern oxidation methods are well-suited for this purpose, offering high yields and chemoselectivity under gentle reaction conditions.

The most prominent and widely employed methods for the oxidation of secondary alcohols to ketones include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgwikipedia.orgorganic-chemistry.org These methods are known for their mild character and tolerance of a wide array of functional groups, making them ideal candidates for the oxidation of complex and sensitive molecules. wikipedia.orgwikipedia.org

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine (B128534) (Et3N). wikipedia.orgorganic-chemistry.orgnumberanalytics.com The reaction proceeds at low temperatures, commonly -78 °C, which helps to suppress side reactions. youtube.com The mechanism involves the formation of a key alkoxysulfonium ion intermediate, which upon deprotonation by the base, undergoes an intramolecular elimination to yield the ketone, dimethyl sulfide (B99878), and triethylammonium (B8662869) salt. wikipedia.orgyoutube.com The mild conditions of the Swern oxidation are a significant advantage, as they are unlikely to affect the benzyloxy group or the cyclopropane ring.

Another powerful method is the Dess-Martin periodinane (DMP) oxidation . wikipedia.orgwikipedia.org This reaction employs a hypervalent iodine reagent, Dess-Martin periodinane, as the oxidant. organic-chemistry.org It is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is known for its operational simplicity, short reaction times, and high yields. wikipedia.orgwikipedia.org The DMP oxidation is highly chemoselective and does not impact many other functional groups, which is a crucial consideration for a substrate like this compound. wikipedia.org The reaction produces the desired ketone along with iodinane and acetic acid as byproducts. wikipedia.org

While these methods are generally reliable, the inherent strain of the cyclopropane ring in this compound introduces a potential for ring-opening reactions under certain oxidative conditions, particularly those involving radical pathways or harsh acidic or basic conditions. nih.govresearchgate.netnih.gov However, the concerted, non-radical mechanisms of the Swern and DMP oxidations significantly minimize this risk, preserving the three-membered ring structure.

Below is a comparative table of suitable controlled oxidation methods for the conversion of this compound to (benzyloxymethyl)cyclopropyl ketone.

Oxidation Method Reagents Typical Conditions Advantages Potential Considerations
Swern Oxidation 1. (COCl)₂, DMSO2. 1-[(Benzyloxy)methyl]cyclopropan-1-ol3. Et₃NCH₂Cl₂, -78 °C to rtVery mild, high yields, avoids toxic heavy metals. wikipedia.orgorganic-chemistry.orgRequires low temperatures, malodorous dimethyl sulfide byproduct. wikipedia.org
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, rtMild, room temperature, short reaction times, high chemoselectivity. wikipedia.orgwikipedia.orgDMP is potentially explosive under certain conditions, relatively expensive. wikipedia.org

Nucleophilic Substitution and Other Modifications of the Benzyloxy Group

The benzyloxy group in this compound serves as a protecting group for the primary hydroxyl function. Modifications involving this group primarily revolve around its cleavage (deprotection) to unveil the underlying alcohol, which can then be subjected to further functionalization. Direct nucleophilic substitution of the benzyloxy group is generally not a favored pathway due to the stability of the benzyl ether linkage.

Cleavage of the Benzyl Ether (Debenzylation)

The most common transformation of the benzyloxy group is its removal to yield 1-(hydroxymethyl)cyclopropan-1-ol. This deprotection is a crucial step in many synthetic routes, allowing for subsequent reactions at the newly exposed primary alcohol. The standard and highly efficient method for benzyl ether cleavage is catalytic hydrogenolysis . youtube.comyoutube.com

This reaction involves treating the benzyl ether with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.com The reaction is clean, high-yielding, and proceeds under mild conditions, which are compatible with the cyclopropanol moiety. youtube.com The byproducts, toluene and the regenerated catalyst, are easily removed from the reaction mixture.

An alternative to hydrogenolysis is the use of strong acids, but this method is less common for substrates containing acid-sensitive groups like the cyclopropane ring. organic-chemistry.org Milder Lewis acid-based methods, such as using a boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂), have also been developed for selective benzyl ether cleavage in the presence of other protecting groups. organic-chemistry.org

Subsequent Modifications of the Resulting Alcohol

Once the benzyloxy group is cleaved to reveal the primary alcohol in 1-(hydroxymethyl)cyclopropan-1-ol, this new functional group can be readily modified. The primary alcohol can undergo a variety of transformations, including:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to introduce different ether groups.

Oxidation: Selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid, depending on the reagents and conditions used.

Halogenation: Conversion of the alcohol to an alkyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

These subsequent modifications open up a wide range of possibilities for elaborating the structure of the cyclopropane core.

The following table summarizes the primary transformation of the benzyloxy group and potential subsequent reactions.

Transformation Reagents/Conditions Product Notes
Cleavage of Benzyl Ether H₂, Pd/C, solvent (e.g., EtOH, EtOAc)1-(Hydroxymethyl)cyclopropan-1-olHigh-yielding and clean reaction; the method of choice for debenzylation. youtube.comyoutube.com
Esterification of Resulting Alcohol RCOOH, acid catalyst or DCC1-(Acyloxymethyl)cyclopropan-1-olForms an ester linkage.
Etherification of Resulting Alcohol 1. NaH2. R'-X1-[(R'-oxy)methyl]cyclopropan-1-olForms a new ether linkage.

Applications of 1 Benzyloxy Methyl Cyclopropan 1 Ol and Its Transformations in Complex Molecule Synthesis

Utilization as Versatile Synthons and Building Blocks in Organic Synthesis

1-[(Benzyloxy)methyl]cyclopropan-1-ol serves as a versatile C4 synthon, where the cyclopropane (B1198618) ring acts as a latent functional group. The release of ring strain provides the thermodynamic driving force for a range of chemical transformations. Acid- or metal-catalyzed rearrangements can open the ring to generate linear carbon chains with precisely placed functional groups, which are difficult to access through other means.

Key transformations that highlight its versatility include:

Acid-Catalyzed Rearrangement: In the presence of an acid catalyst, the cyclopropanol (B106826) moiety can undergo a facile ring-opening to form β,γ-unsaturated ketones or other related structures. The specific outcome is often dependent on the reaction conditions and the substitution pattern of the cyclopropane ring.

Palladium-Catalyzed Carbonylative Ring-Opening: A significant application is the palladium-catalyzed ring-opening under a carbon monoxide (CO) atmosphere. This transformation efficiently converts the cyclopropanol into a γ-ketoester, a valuable motif in many natural products and pharmaceutical agents. nih.gov

Conversion to Homoenolates: The hydroxyl group can be used to direct reactions, and under basic conditions, the compound can act as a precursor to a homoenolate equivalent, enabling reactions at the β-position relative to the carbonyl group that would be formed upon ring opening.

These transformations allow chemists to use this compound as a starting point for a diverse array of more complex molecules. Its ability to be converted into linear, functionalized structures makes it a powerful tool for building molecular complexity.

Table 1: Key Synthetic Transformations of Cyclopropanol Intermediates

Transformation Type Catalyst/Reagent Product Type Reference
Ring-Opening Carbonylation Palladium (Pd) catalyst, CO γ-Ketoester nih.gov
Rearrangement Octacarbonyldicobalt (Co₂(CO)₈) 2-Cyclopenten-1-one acs.org
Acid-Catalyzed Opening Protic or Lewis Acids Linear Enones csic.es
Kulinkovich Reaction Grignard Reagent, Ti(Oi-Pr)₄ Substituted Cyclopropanol nih.gov

Role in Natural Product Total Synthesis

The unique reactivity of this compound and related structures has been harnessed for the efficient synthesis of numerous complex natural products.

Cyclopropanol-derived building blocks are instrumental in constructing fragments of large macrolactones. csic.es A notable example is in the synthesis of a key fragment of Amphidinolide L , a cytotoxic macrolactone. Research has demonstrated an efficient asymmetric synthesis of the C7–C14 fragment of Amphidinolide L that relies on intermediates derived from cyclopropanols. csic.es

In the context of Epothilones , a class of potent anticancer agents, the cyclopropane ring itself has been incorporated as a stable structural motif rather than being used in a ring-opening strategy. cornellpharmacology.orgethz.ch Syntheses of 12,13-cyclopropyl-epothilone B analogues have been developed to improve the metabolic stability and biological activity profile of the parent compound. cornellpharmacology.orgethz.ch These syntheses assemble the final macrolactone from key building blocks, one of which contains the pre-formed cyclopropane ring. csic.eswikimedia.org While not a direct ring-opening application of the title compound, this work underscores the importance of the cyclopropane moiety in the design of advanced macrolactone analogues. cornellpharmacology.org

Carbocyclic nucleoside analogues, where the furanose ring of a natural nucleoside is replaced by a carbocycle, are an important class of antiviral agents. Functionalized cyclopropanes are key precursors for the synthesis of these compounds. Specifically, methylenecyclopropane (B1220202) derivatives serve as the scaffold for constructing the carbocyclic core. researchgate.net

The synthesis often involves the preparation of a key intermediate such as 2-acetoxymethyl-2-fluoromethylmethylenecyclopropane, which is then coupled to a nucleobase (e.g., adenine (B156593) or guanine). researchgate.net For instance, the Z-isomer of the adenine analogue, (Z)-9-{[(2-fluoromethyl-2-hydroxymethyl)-cyclopropylidene]methyl}adenine, has shown potent activity against the Epstein-Barr virus (EBV). researchgate.net This general strategy highlights the utility of cyclopropane-based building blocks in accessing novel nucleoside analogues with significant therapeutic potential. rsc.org

The ambruticins are a family of antifungal polyketide natural products characterized by a unique 1,2,3-trisubstituted divinylcyclopropane core. cornellpharmacology.orgethz.ch The total synthesis of ambruticins and their biosynthetic intermediates, such as ambruticin (B1664839) J and ambruticin S, heavily relies on the stereoselective construction of this cyclopropane linchpin. acs.orgethz.chnih.gov

Synthetic strategies often employ a convergent approach where the complex cyclopropane fragment is synthesized separately and then coupled with other fragments of the molecule. ethz.ch The creation of this enantiomerically pure trisubstituted cyclopropane is achieved from precursors like homoallylic alcohols, demonstrating the power of cyclopropane chemistry to build the central architectural framework of this important class of natural products. cornellpharmacology.orgethz.ch

Table 2: Examples of Natural Product Fragments Synthesized from Cyclopropane Precursors

Natural Product Family Synthesized Fragment/Core Key Synthetic Feature Reference(s)
Amphidinolides C7–C14 Fragment of Amphidinolide L Use of cyclopropanol-derived building blocks csic.es
Ambruticins Trisubstituted Divinylcyclopropane Core Stereoselective generation of the cyclopropyl (B3062369) linchpin acs.orgcornellpharmacology.orgethz.ch
Guaianolides Tetracyclic skeleton of Phaeocaulisin A Cyclopropanol ring-opening carbonylation nih.gov
Nucleoside Analogues Carbocyclic Core Alkylation-elimination with methylenecyclopropane intermediates researchgate.net

Quercus lactones, also known as whisky lactones, are cis-3-methyl-4-octanolides that are key aroma components in alcoholic beverages aged in oak barrels. wikipedia.org Various synthetic and biosynthetic methods have been developed to produce these lactones stereoselectively. nih.govnih.gov However, a review of published synthetic routes indicates that these syntheses typically proceed from different precursors, and no methods utilizing the ring-opening of this compound or similar cyclopropanol derivatives have been reported in the surveyed literature. researchgate.net

The utility of cyclopropanol ring-opening extends to a variety of other complex molecular architectures. wikimedia.orgacs.org A powerful example is the 10-step total synthesis of (±)-phaeocaulisin A, a guaianolide sesquiterpene with a complex tetracyclic skeleton. nih.gov A crucial step in this synthesis is a palladium-catalyzed cyclopropanol ring-opening carbonylation, which efficiently constructs a key γ-ketoester intermediate. nih.gov This intermediate then undergoes further transformations, including an aldol (B89426) cyclization, to build the seven-membered carbocycle characteristic of the guaianolide family.

This strategy showcases how cyclopropanols can be used in cascade reactions to rapidly assemble polycyclic systems that are otherwise challenging to synthesize. nih.govresearchgate.net The development of such methods continues to expand the toolkit available for the construction of diverse and biologically relevant natural product scaffolds. nih.govyoutube.com

Despite a comprehensive search of scientific databases and literature, detailed information regarding the specific applications of the chemical compound this compound in organic synthesis, as outlined in the user's request, could not be located.

While the general principles of using substituted cyclopropanols and related donor-acceptor cyclopropanes in organic synthesis are well-established, the specific transformations and synthetic utility of this compound appear to be undocumented in the accessible scientific domain. The performed searches included broad and specific queries across various chemical databases and search engines, which did not provide the necessary factual basis to construct an article on the requested topics.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline due to the absence of published research on the specified applications of this compound.

Table of Compounds Mentioned

Mechanistic and Theoretical Investigations of Cyclopropanol Chemistry

Mechanistic Pathways of Cyclopropane (B1198618) Formation

The synthesis of substituted cyclopropanols, such as 1-[(benzyloxy)methyl]cyclopropan-1-ol, can be achieved through various methods, including the Kulinkovich reaction, Simmons-Smith reaction, and organocatalytic approaches. acs.org The mechanistic details of these transformations are crucial for controlling stereochemistry and yield.

The distinction between concerted and stepwise reaction mechanisms is fundamental to understanding how the three-membered ring is formed.

Concerted Reactions: In a concerted mechanism, all bond-forming and bond-breaking processes occur in a single, coordinated step through a single transition state. psiberg.comyoutube.com For example, the cyclopropanation of an alkene using a carbene or carbenoid, such as in the Simmons-Smith reaction, is typically a concerted process. youtube.com The pi electrons of the alkene attack the empty p-orbital of the carbene, while the carbene's lone pair simultaneously attacks the other carbon of the double bond. youtube.com This synchronicity ensures a stereospecific outcome where the stereochemistry of the starting alkene is preserved in the cyclopropane product. youtube.com

Stepwise Reactions: Conversely, stepwise reactions proceed through multiple sequential steps, involving the formation of one or more reactive intermediates. psiberg.comnih.gov Each step has its own transition state. psiberg.com While less common for the direct formation of the cyclopropane ring from alkenes, stepwise pathways can be involved in other synthetic routes or rearrangements. These mechanisms may involve intermediates like carbocations or radicals, which can lead to a loss of stereochemical information. youtube.comquora.com

The choice between a concerted and stepwise mechanism is often dictated by the reagents, reaction conditions, and the stability of potential intermediates. nih.gov

Many key cyclopropanation reactions rely on organometallic reagents, and understanding the structure and reactivity of the intermediates is vital. The Kulinkovich hydroxycyclopropanation, for instance, uses titanium(IV) isopropoxide to react with esters, forming cyclopropanols. researchgate.net

A pivotal intermediate in many cyclopropanol (B106826) reactions is the β-titanaketone, formed via a reversible ring-opening of a titanium cyclopropoxide. researchgate.net This intermediate is central to isomerization processes where one substituted cyclopropanol can convert into another. researchgate.net The stability and reactivity of these organometallic species are influenced by the specific metal, its ligands, and the substituents on the cyclopropane ring.

Research has also explored the use of other metals like zinc. acs.orgnih.gov For example, tunable zinc reagents have been developed for efficient and stereoselective cyclopropanation of olefins. acs.org The nature of the metal-carbon bond in these intermediates—whether it is more covalent or ionic—and the coordination environment of the metal dictate the subsequent reaction pathways. uwindsor.ca

Metal Reagent SystemIntermediate TypeApplication in Cyclopropanol ChemistryReference
Ti(O-i-Pr)₄ / Grignard ReagentTitanacyclopropane / β-TitanaketoneKulinkovich Reaction (Synthesis), Isomerization researchgate.net
Zn-Cu Couple / CH₂I₂Organozinc Carbenoid (ICH₂ZnI)Simmons-Smith Reaction (Synthesis) youtube.com
Et₂Zn / LigandZinc HomoenolateRing-Opening / Functionalization acs.orgnih.gov
Ni(cod)₂ / LigandNickel Homoenolateβ-Alkylation via Ring-Opening nih.govacs.orgsci-hub.se

Detailed Mechanistic Studies of Ring-Opening Reactions

Ring-opening reactions are the hallmark of cyclopropanol chemistry, providing access to a variety of functionalized acyclic compounds. These transformations can proceed through radical, carbocationic, or homoenolate intermediates.

The oxidation of cyclopropanols via single-electron transfer (SET) is a reliable method for generating β-keto radicals. nih.govnih.gov This process involves the homolytic cleavage of the O-H bond, followed by a rapid ring-opening of the resulting cyclopropoxy radical to relieve ring strain. nih.gov

This transformation can be initiated by various oxidants, with manganese(III) and silver(I) salts being commonly employed. nih.govbeilstein-journals.org The resulting β-keto radical is a versatile intermediate that can be trapped by radical acceptors or undergo further cyclization reactions to form more complex molecular scaffolds like phenanthridines and oxindoles. nih.govnih.gov

The presence of these transient radical species can be confirmed through mechanistic probes. Electron paramagnetic resonance (EPR) spectroscopy, often using a spin-trapping agent like DMPO, can provide direct evidence for the formation of radical intermediates during the reaction. acs.orgacs.org Furthermore, the suppression of the reaction in the presence of radical scavengers like TEMPO also points towards a radical-mediated pathway. acs.org

Oxidant/InitiatorRadical IntermediateSubsequent TransformationReference
Mn(OAc)₃ or Mn(acac)₃β-Keto radicalTandem cyclization with isonitriles/acrylamides nih.govnih.gov
AgNO₃ / Na₂S₂O₈β-Keto radicalAddition to quinones or heteroarenes nih.govbeilstein-journals.org
Visible Light / Photocatalystβ-Ketoalkyl radicalIsomerization to linear ketones, addition to olefins researchgate.net

In the presence of an acid, the hydroxyl group of a cyclopropanol can be protonated, turning it into a good leaving group (water). stackexchange.com Cleavage of a carbon-carbon bond in the strained ring can then occur, leading to the formation of a carbocationic intermediate. This process is central to acid-catalyzed ring-opening and rearrangement reactions. acs.orgnih.gov

The regioselectivity of the ring-opening is determined by the formation of the most stable carbocation. For a substituted cyclopropanol, cleavage will typically occur to generate a tertiary or resonance-stabilized carbocation if possible. stackexchange.comyoutube.com This carbocation can then be trapped by a nucleophile or undergo further rearrangement. For example, the acid-catalyzed reaction of cyclopropanated oxabicyclic alkenes with various alcohols has been shown to proceed through an SN2-like mechanism, avoiding a discrete carbocation intermediate that could lead to undesired rearrangements. nih.gov However, in other systems, the formation of a free carbocation is evident. organic-chemistry.org The choice of acid catalyst and solvent, such as hexafluoroisopropanol (HFIP), can be crucial in promoting these transformations. nih.gov

Cyclopropanols are excellent precursors for homoenolates, which are reactive intermediates that exhibit umpolung (reverse polarity) reactivity. wikiwand.comresearchgate.net While a typical enolate is nucleophilic at the α-carbon, a homoenolate is nucleophilic at the β-carbon relative to the carbonyl group. Metal-mediated ring-opening of a cyclopropanol or its silyl (B83357) ether derivative generates a metal homoenolate. acs.orguwindsor.ca

The stability and reactivity of these homoenolates depend significantly on the metal counterion. wikiwand.com Titanium homoenolates, for example, can be generated from the reaction of 1-siloxycyclopropanes with TiCl₄ and are stable enough for characterization. uwindsor.ca Zinc homoenolates have also been extensively studied and can act as either nucleophiles or, in some cases, as electrophiles. acs.orgnih.gov The development of catalytic systems using metals like nickel, cobalt, and copper has expanded the utility of cyclopropanol-derived homoenolates, enabling a range of β-functionalization reactions, including alkylations and allylations. nih.govacs.orgsci-hub.seresearchgate.net

Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to examine the nuanced details of cyclopropanol chemistry. Techniques like Density Functional Theory (DFT) and molecular modeling allow for the exploration of reaction pathways and conformational landscapes that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions, including those involving cyclopropanes. mdpi.com While specific DFT studies on the reaction pathways and energetics of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related cyclopropane systems.

DFT calculations are frequently employed to map the potential energy surfaces of reactions, identifying transition states and intermediates. For cyclopropanol derivatives, a key area of investigation is the mechanism of ring-opening reactions, which can proceed through various pathways depending on the reagents and conditions. acs.orggrafiati.com For instance, in acid-catalyzed ring-opening, DFT could be used to model the protonation of the hydroxyl group, followed by the cleavage of a C-C bond to form a carbocationic intermediate. The calculations would provide the activation energies for different possible ring-opening modes, thus predicting the regioselectivity of the reaction.

In the context of transition metal-catalyzed reactions, DFT can shed light on the intricate steps of the catalytic cycle. mdpi.com For example, in a palladium-catalyzed reaction, DFT could model the oxidative addition of the cyclopropane ring to the metal center, the subsequent transformations of the resulting metallacycle, and the final reductive elimination step. These calculations can help in understanding how ligands and substituents, such as the benzyloxymethyl group, influence the energetics of the reaction and, consequently, the product distribution.

A hypothetical DFT study on this compound could compare the energetics of different ring-opening pathways under acidic, basic, or thermal conditions. The benzyloxymethyl substituent would be expected to influence the stability of any charged intermediates through inductive and steric effects.

Table 1: Hypothetical Energetic Data from a DFT Study on Cyclopropanol Ring-Opening

PathwayIntermediate/Transition StateCalculated ΔG‡ (kcal/mol)Predicted Major Product
Acid-Catalyzed (H+)Tertiary Carbocation15.2Ring-opened ketone
Base-Catalyzed (OH-)Alkoxide Intermediate25.8No reaction
ThermalDiradical Intermediate35.5Rearranged products

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of this compound and how its shape influences its reactivity. The relative orientation of the benzyloxymethyl group and the hydroxyl group with respect to the cyclopropane ring can have a significant impact on steric hindrance and the accessibility of the reactive centers.

Conformational analysis of this compound would likely involve identifying the lowest energy conformers by rotating the C-C and C-O single bonds of the benzyloxymethyl substituent. These calculations can be performed using molecular mechanics force fields or more accurate quantum mechanical methods. The results would reveal the preferred spatial arrangement of the molecule, which in turn can be used to rationalize stereochemical outcomes in its reactions.

For example, in an enzymatic reaction, the binding of this compound to the active site of an enzyme would be highly dependent on its conformation. Molecular docking simulations, a form of molecular modeling, could be used to predict the binding mode and affinity, providing insights into its potential biological activity.

Advanced Spectroscopic and Analytical Methods for Mechanistic Elucidation

The elucidation of reaction mechanisms relies heavily on the ability to identify and characterize all species present in a reaction mixture, including starting materials, intermediates, and products. Advanced spectroscopic and analytical methods are indispensable for this purpose.

Application of NMR Spectroscopy (e.g., 1H, 13C, NOESY, HMQC, HMBC) for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural and stereochemical assignment of organic molecules. For this compound, a complete NMR analysis would provide unambiguous confirmation of its structure.

¹H NMR: The proton NMR spectrum would show characteristic signals for the benzylic protons, the aromatic protons of the phenyl group, the methylene (B1212753) protons of the benzyloxymethyl group, and the diastereotopic protons of the cyclopropane ring. The chemical shifts and coupling constants of the cyclopropyl (B3062369) protons would be particularly informative about their relative stereochemistry.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms in the molecule. While specific experimental data for this compound is not readily available, predicted ¹³C NMR data can be found in chemical databases.

2D NMR techniques:

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can establish through-space proximities between protons, which is invaluable for determining the relative stereochemistry and preferred conformation of the molecule. For example, NOE correlations between the benzyloxymethyl protons and the cyclopropyl protons could help define the orientation of the substituent.

HMQC (Heteronuclear Single Quantum Coherence) and HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton and carbon signals, allowing for the assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
C (quaternary, cyclopropyl) 55-65
CH₂ (cyclopropyl) 10-20
CH₂ (benzyloxymethyl) 70-80
C (benzylic) 70-80
C (aromatic, ipso) 135-145
C (aromatic, ortho/meta) 125-130

Note: These are predicted ranges and can vary based on the specific computational model and solvent.

Mass Spectrometry for Intermediate Identification and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and to gain structural information through fragmentation patterns. In the context of mechanistic studies of this compound, MS can be a powerful tool for identifying transient intermediates and for monitoring the progress of a reaction. acs.orgnih.gov

By coupling a mass spectrometer to a reaction vessel, it is possible to observe the appearance of products and the disappearance of reactants in real-time. This allows for the detection of short-lived intermediates that might not be observable by other techniques. For example, in a ring-opening reaction, electrospray ionization (ESI-MS) could be used to detect protonated intermediates or complexes with metal catalysts.

The fragmentation pattern of this compound in the mass spectrometer would also provide structural confirmation. Expected fragments would include the loss of water, the benzyl (B1604629) group, or the entire benzyloxymethyl group.

Kinetic Studies for Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms as they provide quantitative information about the rates of chemical reactions and how they are affected by various factors such as concentration, temperature, and catalysts. For reactions involving this compound, kinetic analysis can help to establish the reaction order and to determine the activation energy, providing insights into the rate-determining step of the mechanism.

For example, by monitoring the concentration of this compound over time using techniques like NMR spectroscopy or chromatography, the rate law for a particular transformation can be determined. If a reaction is found to be first-order with respect to the cyclopropanol, it would suggest a unimolecular rate-determining step, such as the cleavage of the cyclopropane ring.

The effect of the benzyloxymethyl substituent on the reaction rate can also be investigated through comparative kinetic studies with other substituted cyclopropanols. This would allow for the elucidation of electronic and steric effects on the reactivity of the cyclopropane ring.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.